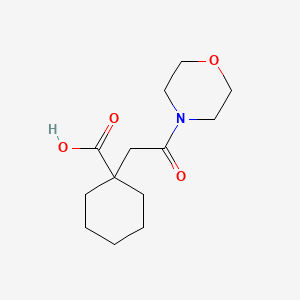![molecular formula C15H14F3N B7836162 1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836162.png)
1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3N. This compound features a trifluoromethyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Amination: The final step involves the conversion of the alcohol to the ethanamine derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)ethanamine
- 1-(4-(Trifluoromethyl)phenyl)ethanamine
- 1-(2-(Trifluoromethyl)phenyl)ethanamine
Uniqueness
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of the biphenyl structure, which provides additional steric and electronic properties compared to simpler trifluoromethyl-substituted ethanamines. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(16,17)18/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSSGJRUBSDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid](/img/structure/B7836097.png)
![(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B7836102.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836132.png)

![3'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B7836155.png)


![1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)


